molecular formula C14H20O2 B13861021 Ethyl 2-methyl-3-phenylpentanoate

Ethyl 2-methyl-3-phenylpentanoate

Cat. No.: B13861021
M. Wt: 220.31 g/mol
InChI Key: LEFMKRKZNAOXHP-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-phenylpentanoate is an organic compound with the molecular formula C14H20O2 It is an ester, characterized by its pleasant odor, and is often used in the fragrance and flavor industry

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-3-phenylpentanoate can be synthesized through the esterification of 2-methyl-3-phenylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve the desired purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-phenylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to its corresponding carboxylic acid and ethanol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-methyl-3-phenylpentanoic acid and ethanol.

    Reduction: 2-methyl-3-phenylpentanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-3-phenylpentanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized in the fragrance and flavor industry for its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-3-phenylpentanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its metabolism and potential biological effects.

Comparison with Similar Compounds

Ethyl 2-methyl-3-phenylpentanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure, which includes a phenyl group and a branched alkyl chain. This structural uniqueness contributes to its distinct physical and chemical properties.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl benzoate
  • Isopropyl butyrate

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

ethyl 2-methyl-3-phenylpentanoate

InChI

InChI=1S/C14H20O2/c1-4-13(11(3)14(15)16-5-2)12-9-7-6-8-10-12/h6-11,13H,4-5H2,1-3H3

InChI Key

LEFMKRKZNAOXHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(C)C(=O)OCC

Origin of Product

United States

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